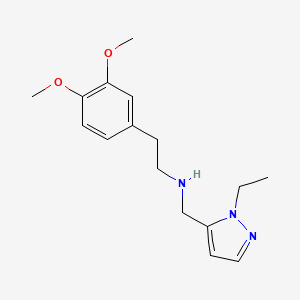

2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine is a synthetic compound featuring a 3,4-dimethoxyphenyl group linked to an ethanamine backbone, with a 1-ethylpyrazole-methyl substituent on the amine. Its synthesis likely involves alkylation and coupling reactions, as inferred from analogous compounds (e.g., , and 3).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-19-14(8-10-18-19)12-17-9-7-13-5-6-15(20-2)16(11-13)21-3/h5-6,8,10-11,17H,4,7,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABWFSQNHJXNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001164823 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004194-32-4 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine, also known as compound CID 7017355, has garnered attention in recent research due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C16H23N3O2 |

| Molecular Weight | 289.38 g/mol |

| MDL No. | MFCD04968622 |

| PubChem CID | 7017355 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine |

| Appearance | Liquid |

| Storage Temperature | Room Temperature (RT) |

Synthesis

The synthesis of this compound typically involves a multi-step process, integrating the pyrazole moiety with a dimethoxyphenyl group. The synthetic route often includes the use of various reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a related pyrazole derivative showed promising results against various cancer cell lines, including HT29 and Jurkat cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of Bcl-2 family proteins .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazole derivatives. Research has demonstrated that certain compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Studies have shown that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced activity, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Testing : In vitro assays were conducted to assess the efficacy of several pyrazole derivatives against common pathogenic bacteria. Results indicated that some compounds displayed potent antibacterial activity, surpassing existing antibiotics in effectiveness against certain strains .

Research Findings Summary

The biological activity of 2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine is supported by a growing body of literature indicating its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound. Further research is needed to elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylalkylamines with pyrazole or heterocyclic substitutions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound is associated with serotonergic activity, as seen in psychedelic phenethylamines (e.g., 2C analogs) . The ethylpyrazole-methyl side chain may reduce metabolic degradation compared to simpler alkylamines (e.g., ’s N-benzyl analogs), enhancing bioavailability .

Pharmacological Profiles: Compounds with benzofuran () or diethylaminoethoxy groups () diverge into adrenergic or antihistaminergic pathways, respectively, highlighting the impact of heterocyclic modifications . The target compound’s lack of a polar functional group (e.g., hydroxyl or carboxyl) may limit water solubility, a challenge shared with ’s fluorophenyl derivative .

This underscores the importance of substituent choice in legal classification.

Research Findings and Data Gaps

- Synthetic Routes : Analogous compounds () utilize 1,4-dioxane and triethylamine in coupling reactions, suggesting similar pathways for the target compound.

- Receptor Binding: No direct binding data are available, but the dimethoxyphenyl group is a known pharmacophore for 5-HT₂A receptor activation .

- Toxicity : Pyrazole-containing compounds (e.g., ) often exhibit lower acute toxicity compared to indole derivatives, but chronic effects remain unstudied .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(3,4-dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine?

Methodological Answer: The compound can be synthesized via condensation reactions between 2-(3,4-dimethoxyphenyl)ethylamine and substituted aldehydes, as demonstrated in Pictet-Spengler-type reactions (e.g., refluxing in anhydrous toluene with subsequent crystallization). For purification, column chromatography (using silica gel) or recrystallization from ethanol/ether mixtures is recommended. Purity validation via HPLC (≥95%) and elemental analysis (CHNS) ensures structural integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural analysis: Use -NMR and -NMR to confirm substitution patterns (e.g., dimethoxy aromatic protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.2 ppm). Mass spectrometry (ESI-MS) can verify molecular weight (e.g., m/z 289.38 for [M+H]) .

- Physicochemical properties: Determine logP via reverse-phase HPLC and aqueous solubility using shake-flask methods. Stability under varying pH (e.g., 1–13) and temperature (e.g., 25–60°C) should be assessed via accelerated degradation studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (P95 for particulates), nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential acute toxicity .

- Storage: Store at -20°C in airtight, light-resistant containers to prevent decomposition. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers investigate the compound’s receptor binding affinity and selectivity?

Methodological Answer:

- In vitro assays: Use radioligand displacement assays (e.g., -labeled ligands) on serotonin (5-HT) or dopamine receptors. Competitive binding curves (IC) and computational docking (e.g., AutoDock Vina) can predict binding modes.

- Selectivity screening: Compare affinity profiles across receptor panels (e.g., GPCR, ion channels) to identify off-target effects. Structural analogs (e.g., 2C-T derivatives) may guide SAR studies .

Q. What methodologies resolve contradictions in reported metabolic stability data for this compound?

Methodological Answer:

- In vitro metabolism: Use liver microsomes (human/rat) with NADPH cofactors to identify primary metabolites via LC-MS/MS. Compare metabolic pathways (e.g., O-demethylation, pyrazole oxidation) across species.

- Data reconciliation: Validate conflicting results by standardizing incubation conditions (e.g., protein concentration, incubation time) and using internal controls (e.g., verapamil for CYP3A4 activity) .

Q. How should researchers design in vivo studies to assess pharmacological effects?

Methodological Answer:

- Dose optimization: Conduct dose-ranging studies in rodent models (e.g., 1–50 mg/kg, i.p.) with pharmacokinetic profiling (plasma T, AUC). Monitor behavioral endpoints (e.g., locomotor activity, sensorimotor gating).

- Toxicity screening: Evaluate acute toxicity (LD) and histopathology (liver/kidney) after 14-day exposure. Reference structurally related compounds (e.g., phenethylamine derivatives) for dose extrapolation .

Q. What strategies address challenges in synthesizing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog design: Modify the pyrazole (e.g., 1-ethyl to 1-propyl) or dimethoxy groups (e.g., 3,4-difluoro substitution) via Suzuki coupling or reductive amination.

- Purification challenges: Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize byproducts. Use preparative HPLC for isolating polar derivatives .

Q. How can analytical methods distinguish between enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral separation: Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/isopropanol mobile phases.

- Stereochemical confirmation: Perform X-ray crystallography or vibrational circular dichroism (VCD) to assign absolute configurations. Compare optical rotation values with literature standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.